4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine

Sirtuin Inhibition Epigenetics Enzymology

The compound 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine (CAS 18053-44-6), also known as 2-[(2-amino-6-chlorobenzyl)(methyl)amino]-1-(morpholin-4-yl)ethanone, is a synthetic small molecule with the molecular formula C14H20ClN3O2 and a molecular weight of 297.78 g/mol. It is recorded in the PubChem database (CID and features a calculated LogP of 0.950.

Molecular Formula C14H20ClN3O2
Molecular Weight 297.78 g/mol
CAS No. 18053-44-6
Cat. No. B098963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine
CAS18053-44-6
Molecular FormulaC14H20ClN3O2
Molecular Weight297.78 g/mol
Structural Identifiers
SMILESCN(CC1=C(C=CC=C1Cl)N)CC(=O)N2CCOCC2
InChIInChI=1S/C14H20ClN3O2/c1-17(9-11-12(15)3-2-4-13(11)16)10-14(19)18-5-7-20-8-6-18/h2-4H,5-10,16H2,1H3
InChIKeyXOVFORNMFWVHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine: Identified Chemical Properties and Research Status


The compound 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine (CAS 18053-44-6), also known as 2-[(2-amino-6-chlorobenzyl)(methyl)amino]-1-(morpholin-4-yl)ethanone, is a synthetic small molecule with the molecular formula C14H20ClN3O2 and a molecular weight of 297.78 g/mol [1]. It is recorded in the PubChem database (CID 87435) and features a calculated LogP of 0.950 [1]. A targeted literature search across primary journals, patents, and authoritative databases could not identify any published studies directly comparing its activity, selectivity, or other properties against a defined analog or alternative compound.

Target context Human SIRT2 enzyme inhibition assay
Data profile Single IC50 report, no comparator
Use context Enzyme screening, non-comparative studies

Rationale for a Comparator-Based Evidence Guide for 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine


A quantitative, comparator-based analysis is the essential standard for scientific procurement and experimental design. Without direct head-to-head data on potency, selectivity, or pharmacokinetics against its closest analogs, it is impossible to determine if 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine offers any differentiated value for a specific research application. The absence of such published evidence means a claim of superiority or unique suitability for any assay cannot be made, and generic substitution cannot be assessed.

No comparative activity data Relative potency against analogs cannot be determined.
Selectivity unestablished Off-target profile unknown; may differ from similar compounds.
Interchangeability unsupported Cannot confirm direct substitution for any specific analog.

Available Non-Comparative Data for 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine


Single-Point Biological Activity Against Human Sirtuin-2 (SIRT2)

The compound has a single reported inhibitory activity against human sirtuin-2 (SIRT2, residues 25-389) with an IC50 of 3.60 µM (3,600 nM), as recorded in the BindingDB database (ID BDBM50505506, CHEMBL3431191) [1]. No data for any comparator compound was found in the same assay context, making it impossible to establish differential potency or selectivity.

SIRT2 inhibition
Data to verify
3.60 µM
Single data point, no comparator
4 h incubation, NAD+ present
Sirtuin Inhibition Epigenetics Enzymology

Conclusion on Application Scenarios for 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine


Inability to Define a Best-Fit Application Scenario

Due to the complete lack of comparative evidence against structural or pharmacological analogs, no specific application scenario can be recommended where 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine would be demonstrably preferred over alternative compounds. Its selection would be based on speculative assumptions rather than verifiable data.

Application
Selection Property
Validation Focus
SIRT2 enzyme assay studies
Single reported activity value
Comparative evidence required
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